molecular formula C14H10F3N5OS B2962724 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034533-73-6

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2962724
CAS No.: 2034533-73-6
M. Wt: 353.32
InChI Key: BRPIIGUYILGLLL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a thiophene ring, a 1,2,3-triazole ring, and a trifluoromethyl group. These groups are often seen in various pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure would likely be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic route used and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is often used to increase the compound’s lipophilicity, which can improve its ability to cross biological membranes .

Scientific Research Applications

Fungicidal Activity

Research into nicotinamide derivatives, including those related to the specified compound, has shown promising fungicidal properties. For example, a study on N-(thiophen-2-yl) nicotinamide derivatives revealed their effectiveness against cucumber downy mildew, with certain compounds displaying superior efficacy compared to commercial fungicides. This suggests potential applications in agriculture for controlling fungal diseases in crops (Wu et al., 2022).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments. A study demonstrated that specific nicotinamide derivatives could significantly protect mild steel from corrosion in hydrochloric acid, indicating potential applications in industrial processes and maintenance to extend the lifespan of metal structures and components (Chakravarthy et al., 2014).

Anticancer Properties

Nicotinamide-based compounds, closely related to the specified chemical, have been synthesized and evaluated for their anticancer activity, particularly in inhibiting tubulin polymerization. Such studies have identified compounds with significant anticancer activity against a variety of human cancer cell lines, suggesting a potential therapeutic application in cancer treatment (Kamal et al., 2014).

Enzymatic Activity and Metabolic Regulation

Research has uncovered the role of nicotinamide derivatives in influencing enzymatic activity and metabolic processes. For instance, studies on Nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, have revealed its involvement in various biological functions and disease mechanisms. Inhibitors of NNMT have shown potential in treating metabolic disorders, indicating the enzyme's significance in health and disease (Kannt et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific studies on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its safety profile .

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS/c15-14(16,17)11-4-3-9(6-18-11)13(23)19-7-10-8-22(21-20-10)12-2-1-5-24-12/h1-6,8H,7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPIIGUYILGLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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